4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate
Description
4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is a triazole-based compound featuring a 4-chlorophenyl substituent at position 3 of the triazole ring, a sulfanyl (-SH) group at position 5, and an (E)-configured iminomethyl bridge linking the triazole to a 2,6-dimethoxyphenyl acetate moiety. Its synthesis likely involves condensation reactions between triazole precursors and aldehyde derivatives, with structural validation via crystallographic methods (e.g., SHELX software) .
Properties
Molecular Formula |
C19H17ClN4O4S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
[4-[(E)-[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-11(25)28-17-15(26-2)8-12(9-16(17)27-3)10-21-24-18(22-23-19(24)29)13-4-6-14(20)7-5-13/h4-10H,1-3H3,(H,23,29)/b21-10+ |
InChI Key |
BJKINJSFSHGXKF-UFFVCSGVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Core Triazole Ring Formation
The triazole scaffold is constructed via cyclocondensation of 4-chlorophenyl isothiocyanate with hydrazine derivatives. Key steps include:
-
Hydrazide Intermediate : Reaction of 4-chlorophenyl isothiocyanate with hydrazine hydrate yields 1-(4-chlorophenyl)thiosemicarbazide.
-
Cyclization : Treatment with potassium hydroxide in ethanol under reflux forms the 1,2,4-triazole-3-thione core.
Table 1 : Starting Materials and Reagents for Triazole Core Synthesis
Introduction of the Sulfanyl Group
Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) is employed to convert carbonyl groups to thiones. For this compound:
-
Thionation : The 5-position oxygen of the triazole is replaced with sulfur using P₂S₅ in dry toluene at 110°C.
-
Yield : 72–85% after purification via silica gel chromatography.
Table 2 : Reaction Conditions for Thionation
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| P₂S₅ | Toluene | 110 | 6 | 85 |
| Lawesson’s | THF | Reflux | 4 | 78 |
Imine Linkage and Esterification
The final structure is assembled via:
-
Schiff Base Formation : Condensation of 3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine with 2,6-dimethoxy-4-formylphenyl acetate in methanol under acidic conditions (acetic acid).
-
Ester Protection : Acetylation of the phenolic hydroxyl group using acetic anhydride in pyridine.
Critical Parameters :
-
pH Control : Maintain pH 4–5 to prevent hydrolysis of the imine bond.
-
Catalyst : Trace amounts of p-toluenesulfonic acid (PTSA) enhance reaction rate.
Optimized Synthetic Protocols
One-Pot Method (Patent EP2265593B1 )
A streamlined approach reduces intermediate isolation:
-
Cyclocondensation : 4-Chlorophenyl isothiocyanate + hydrazine hydrate → 1-(4-chlorophenyl)thiosemicarbazide.
-
In Situ Thionation : Add P₂S₅ directly to the reaction mixture.
-
Schiff Base Formation : Introduce 2,6-dimethoxy-4-formylphenyl acetate post-thionation.
Advantages : 68% overall yield, reduced solvent use.
Stepwise Synthesis (Evitachem )
-
Step 1 : Synthesize 3-(4-chlorophenyl)-5-sulfanyl-1,2,4-triazole (78% yield).
-
Step 2 : Condense with 2,6-dimethoxy-4-formylphenyl acetate (82% yield).
-
Step 3 : Acetylate the phenolic group (89% yield).
Total Yield : 56% after column chromatography.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its efficacy against various bacterial strains and fungi.
Case Study: Antimicrobial Evaluation
In a study published in Molecules, derivatives of triazoles were synthesized and tested for their antimicrobial activity. The results demonstrated that compounds with similar structures to 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate exhibited potent activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida species .
Therapeutic Potential
The compound has shown promise in various therapeutic applications beyond antimicrobial activity. Its structural characteristics allow it to act as an inhibitor in several biological pathways.
Case Study: Inhibition of Enzymatic Activity
A study highlighted the potential of triazole derivatives in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of folate and nucleic acids. This inhibition could lead to applications in cancer therapy and treatment of bacterial infections .
Drug Development
The unique structure of this compound makes it a valuable candidate for drug development. Its ability to modulate biological targets can be exploited to create new pharmaceuticals.
Data Table: Comparative Analysis of Triazole Derivatives
| Compound Name | Structure | Antimicrobial Activity | Therapeutic Use |
|---|---|---|---|
| Compound A | Structure A | Effective against E. coli | Cancer therapy |
| Compound B | Structure B | Effective against S. aureus | Antifungal |
| This compound | Structure C | Broad-spectrum | Potentially anti-cancer |
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate involves its interaction with specific molecular targets and pathways. The triazole moiety is known to bind to various enzymes and receptors, modulating their activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison based on evidence:
Table 1: Structural and Molecular Comparison
*Note: Exact molecular weights for some compounds are estimated due to incomplete data in evidence.
Key Findings from Structural Analysis
Substituent Position Effects :
- The chlorophenyl group at the para position (target compound) vs. ortho () or meta () alters steric and electronic profiles. Para substitution generally improves planarity and binding to flat enzyme active sites .
- Sulfanyl (-SH) at triazole C5 (target compound) vs. phenyl () or allylsulfanyl () modifies hydrogen-bonding capacity and redox activity. Sulfanyl groups may confer higher reactivity in thiol-disulfide exchange reactions .
Molecular Weight and Lipophilicity :
- Iodine substituents () significantly increase molecular weight (~650–700 g/mol) and logP values, suggesting reduced aqueous solubility but improved membrane permeability .
- Allylsulfanyl and trimethoxyphenyl groups () balance lipophilicity and electronic effects, making such compounds candidates for CNS-targeting drugs .
Research Implications and Gaps
Biological Activity
The compound 4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is a complex organic molecule featuring a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20ClN5OS
- CAS Number : 380454-43-3
The compound contains a triazole ring, which is often associated with various pharmacological properties, including antifungal, antibacterial, and anticancer activities. The presence of the sulfanyl group and the chlorophenyl moiety enhances its biological profile.
Anticancer Potential
Research indicates that triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to the one in focus can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Certain triazole derivatives have been reported to exhibit IC50 values in the low micromolar range against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values as low as 1.61 µg/mL against Jurkat T-cells .
- Mechanisms of Action :
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The compound may exhibit effectiveness against both Gram-positive and Gram-negative bacteria due to the presence of the sulfanyl group, which has been linked to enhanced antibacterial activity .
Enzyme Inhibition
The compound's structure suggests potential inhibition of metabolic enzymes such as acetylcholinesterase (AChE), which could be beneficial in treating neurological disorders .
Case Studies and Research Findings
Q & A
Q. How can researchers ensure reproducibility of synthetic protocols across different laboratories?
- Methodological Answer :
- Publish detailed procedural metadata (e.g., stir rate, cooling gradients).
- Use IUPAC-recommended nomenclature and InChIKeys for unambiguous compound identification.
- Share raw spectral data (e.g., via CIF files for crystallography ) and validate via round-robin testing across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
